molecular formula C21H18N4O2 B11442075 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11442075
M. Wt: 358.4 g/mol
InChI Key: BKCSSGTZYBFZKT-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin, 4-methylphenyl derivatives, and imidazo[1,2-a]pyrimidine precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining the benzodioxin and imidazo[1,2-a]pyrimidine moieties under acidic or basic conditions.

    Substitution Reactions: Introducing the 4-methylphenyl group through nucleophilic substitution.

    Cyclization Reactions: Forming the imidazo[1,2-a]pyrimidine ring system through cyclization of appropriate intermediates.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Benzodioxin Derivatives: Compounds containing the benzodioxin moiety with various functional groups.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C21H18N4O2/c1-14-3-5-15(6-4-14)19-20(25-10-2-9-22-21(25)24-19)23-16-7-8-17-18(13-16)27-12-11-26-17/h2-10,13,23H,11-12H2,1H3

InChI Key

BKCSSGTZYBFZKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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